2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6OS2/c1-2-5-11-17-18-14(20(11)19-7-3-4-8-19)23-10-12(21)16-13-15-6-9-22-13/h3-4,6-9H,2,5,10H2,1H3,(H,15,16,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQHOIKAAOTNRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide typically involves multi-step reactions. One common method includes the condensation of 5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole with a thiazole derivative under controlled conditions. The reaction often requires a catalyst, such as iron (III) chloride, and is carried out in an organic solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations:
Benzothiazol () and thiazol-2-yl (target compound) substituents are sulfur-rich, which could enhance metabolic stability or enzyme inhibition . Furan-2-yl derivatives () exhibit anti-inflammatory effects, suggesting that analogous triazole-acetamides may share similar pathways .
Synthesis Flexibility: The use of KOH-mediated alkylation () is a common strategy for introducing sulfanyl-acetamide chains. Paal-Knorr condensation () allows modular modification of the triazole ring, enabling rapid diversification for structure-activity studies.
Structural Nuances :
- The propyl chain in the target compound may confer lipophilicity, affecting membrane permeability compared to shorter-chain analogs.
- N-(1,3-thiazol-2-yl) vs. N-(3-hydroxypropyl) (): The former may prioritize target specificity, while the latter could improve aqueous solubility.
Biological Activity
2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide is a novel compound that has garnered attention due to its potential biological activities. Its structure incorporates multiple pharmacologically relevant moieties, including triazole and thiazole rings, which are known for their diverse biological effects.
Chemical Structure
The compound can be characterized by the following molecular formula: with a molecular weight of approximately 300.37 g/mol. The presence of the triazole and thiazole rings contributes to its biological properties, particularly in antimicrobial and antifungal activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions. A common method includes the condensation of 5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole with a thiazole derivative under controlled conditions, often requiring a catalyst such as iron (III) chloride in an organic solvent like ethanol.
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit significant antimicrobial activities. In particular, derivatives similar to this compound have shown effectiveness against various bacterial strains. For instance:
| Compound | Target Organism | Activity |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate |
| Similar Triazole Derivatives | Escherichia coli | Significant |
| Similar Triazole Derivatives | Bacillus cereus | Moderate |
In a study involving various triazole derivatives, it was found that compounds with similar structural features displayed moderate to strong inhibitory effects against Gram-positive and Gram-negative bacteria .
Antifungal Activity
The antifungal potential of triazoles is well-documented. Compounds like this compound are expected to exhibit antifungal activity due to the inherent properties of the triazole moiety. Studies have shown that derivatives can inhibit fungal growth effectively at low concentrations.
Study on Antimicrobial Efficacy
A recent investigation assessed the antimicrobial efficacy of various triazole derivatives against common pathogens. The study utilized the agar disc diffusion method and reported that compounds similar to this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL .
In Vivo Studies
In vivo studies are crucial for understanding the pharmacodynamics and pharmacokinetics of such compounds. Preliminary studies suggest that derivatives can effectively reduce infection severity in animal models infected with resistant strains of bacteria. These findings indicate potential therapeutic applications in treating infections caused by multidrug-resistant organisms.
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, starting with the formation of the 1,2,4-triazole core. A typical approach includes cyclocondensation of hydrazine derivatives with carbon disulfide and amines under reflux conditions. For example, intermediates like 4-propyl-5-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-thiol are synthesized first, followed by coupling with 2-chloroacetonitrile derivatives. Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (70–100°C), and catalysts (e.g., NaOH). Yields improve with controlled pH and inert atmospheres .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
Nuclear magnetic resonance (NMR, ¹H and ¹³C) resolves proton environments and carbon frameworks, while high-resolution mass spectrometry (HR-MS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups like thioacetamide (C=S, ~1200 cm⁻¹). Purity is validated via HPLC (>95%) and elemental analysis (C, H, N, S within ±0.3% of theoretical values) .
Q. What in vitro assays are recommended for preliminary biological screening?
Standard assays include:
- Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli).
- Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases. Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO ≤1%) are essential .
Advanced Research Questions
Q. How can spectral data contradictions (e.g., NMR splitting patterns) be resolved?
Ambiguities arise from dynamic proton exchange or stereochemical effects. Use 2D NMR (COSY, HSQC) to assign coupling networks. For example, pyrrole NH protons may show broadening due to tautomerism; variable-temperature NMR (VT-NMR) can stabilize signals. Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What computational strategies predict bioactivity and binding modes?
- PASS software : Predicts pharmacological effects (Pa > 0.7 indicates high probability).
- Molecular docking (AutoDock Vina) : Targets enzymes like COX-2 or EGFR kinase (PDB: 1PGE). Use flexible ligand docking and MM-GBSA for binding affinity scoring.
- ADMET prediction (SwissADME) : Assesses drug-likeness (e.g., Lipinski’s rules, BBB permeability) .
Q. How to address contradictory bioactivity data across similar derivatives?
Perform structure-activity relationship (SAR) studies. For instance, replacing the propyl group with aromatic substituents (e.g., 2-chlorophenyl) enhances antimicrobial activity but reduces solubility. Use multivariate analysis (PCA) to correlate substituent electronegativity, steric bulk, and logP with observed effects .
Q. What experimental designs mitigate stability issues (e.g., hydrolysis, photodegradation)?
Q. How to design analogs with improved target selectivity?
- Bioisosteric replacement : Substitute thiazole with oxadiazole to reduce off-target effects.
- Fragment-based design : Merge triazole-thioacetamide scaffolds with known pharmacophores (e.g., pyridine for kinase inhibition). Validate via competitive binding assays (SPR or ITC) .
Q. What methodologies elucidate metabolic pathways and metabolite identification?
Use hepatocyte incubation (human/mouse) with LC-QTOF-MS for metabolite profiling. Phase I metabolites (oxidation, hydrolysis) are identified via accurate mass shifts (e.g., +16 Da for hydroxylation). Phase II conjugates (glucuronidation) are detected using β-glucuronidase treatment .
Q. How can crystallographic data resolve ambiguities in tautomeric forms?
Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane). X-ray diffraction resolves tautomerism in triazole rings (1,2,4-triazole vs. 1,3,4-isomer). Hydrogen-bonding networks (e.g., N–H···S interactions) stabilize specific tautomers, confirmed by Hirshfeld surface analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
